![molecular formula C11H22N2O3 B14224406 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide CAS No. 801317-47-5](/img/structure/B14224406.png)
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide is a chemical compound with the molecular formula C11H22N2O3 It is characterized by the presence of an amide group attached to a pent-4-ene chain, along with a side chain containing aminoethoxy and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with pent-4-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: A related compound with similar structural features but lacking the pent-4-enamide group.
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide: A compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
Uniqueness
The presence of the pent-4-enamide group allows for additional chemical modifications and interactions compared to similar compounds .
Propriétés
Numéro CAS |
801317-47-5 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pent-4-enamide |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-4-11(14)13-6-8-16-10-9-15-7-5-12/h2H,1,3-10,12H2,(H,13,14) |
Clé InChI |
PXEDTBLDXCBMDM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
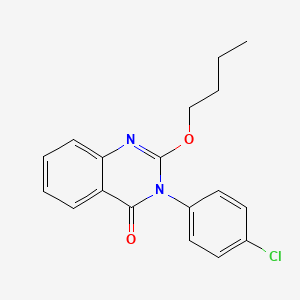

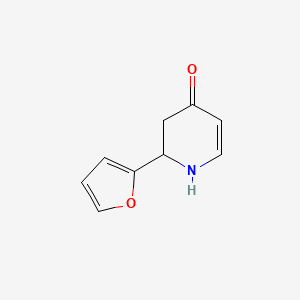
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
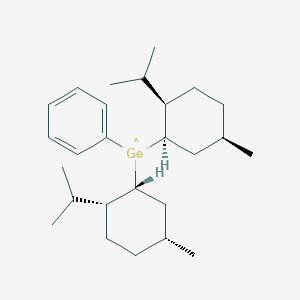
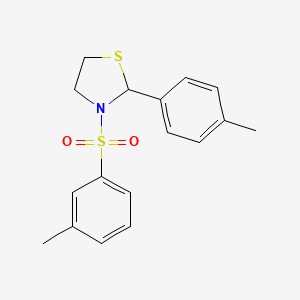
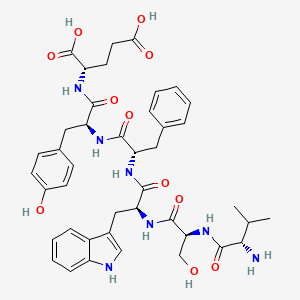
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
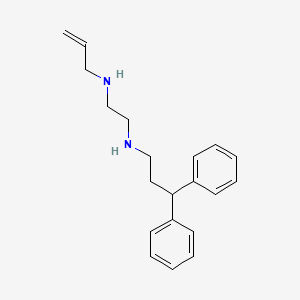

![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
